2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions. These methods allow for the efficient production of benzothiazole derivatives, including 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring system with a chlorine atom and nitro groups attached. The detailed arrangement of atoms and bonds can be visualized using molecular modeling tools or chemical databases .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, such as nucleophilic substitutions, condensations, and cyclizations. For example, it reacts with chloroacetyl chloride to form 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .
Physical and Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O5S/c1-7-2-3-10-12(4-7)26-15(17-10)18-14(21)9-5-8(19(22)23)6-11(13(9)16)20(24)25/h2-6H,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGNHQPDUMIJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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